molecular formula C8H8N4O B1406214 (pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol CAS No. 1520504-89-5

(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1406214
CAS No.: 1520504-89-5
M. Wt: 176.18 g/mol
InChI Key: JSBCCVUKDHBGFR-UHFFFAOYSA-N
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Description

(Pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole moiety via a methanol bridge. This structure combines the aromaticity of pyridine with the versatile reactivity of the triazole ring, making it a candidate for pharmaceutical and materials science applications. The methanol group (-CH2OH) introduces polarity and hydrogen-bonding capabilities, which influence solubility and molecular interactions .

Properties

IUPAC Name

pyridin-4-yl(1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-7(8-10-5-11-12-8)6-1-3-9-4-2-6/h1-5,7,13H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBCCVUKDHBGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C2=NC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of pyridine derivatives with triazole derivatives under specific conditions. One common method involves the use of a base to deprotonate the triazole, followed by nucleophilic substitution with a pyridine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The pyridine and triazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyridine and triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, (pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is also used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Bioactivity

Cyclohex-3-enyl(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)methanol (MSDRT 11)
  • Structure : Similar to the target compound but replaces the pyridin-4-yl group with a cyclohex-3-enyl substituent.
  • Key Findings: Exhibited superior metabolic stability compared to phenyl-substituted analogs when incubated with rat liver microsomes.
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazoles
  • Structure: Contains a 4-chlorophenyl group and an arylmethyleneamino substituent on the triazole ring.
  • Key Findings: Demonstrated potent antioxidant activity, outperforming BHA/BHT in free radical scavenging assays. The arylmethyleneamino group introduces conjugation, enhancing electron delocalization and radical stabilization .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • Structure : Features a sulfanyl (-S-) linker and a trifluoromethylphenyl group.
  • The trifluoromethyl group enhances metabolic resistance but may reduce solubility .

Functional Group Impact on Stability and Reactivity

Methanol vs. Sulfanyl Groups
  • Methanol Group: In (pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol, the hydroxyl group participates in hydrogen bonding, improving aqueous solubility. Shows resistance to acid/alkali hydrolysis compared to ester or amide-containing analogs .
  • Sulfanyl Group :
    • In sulfanyl-linked compounds (e.g., ), the thioether bond is prone to oxidation, forming sulfoxides or sulfones under oxidative stress .
Morpholinium Derivatives (e.g., Morpholinium 2-((4-(2-Methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate)
  • Structure : Incorporates a morpholine ring and a thioacetate group.
  • Key Findings: Degrades under UV radiation and acidic conditions, forming 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. Less stable than the methanol-containing target compound due to labile thioether bonds .

Data Table: Comparative Properties of Selected Compounds

Compound Name Substituents/Functional Groups Key Properties Reference
This compound Pyridin-4-yl, methanol High metabolic stability; polar, hydrogen-bonding capability
MSDRT 11 Cyclohex-3-enyl, methanol Enhanced lipophilicity; superior metabolic stability
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole 4-Chlorophenyl, arylmethyleneamino Potent antioxidant activity (IC50 = 12 µM in DPPH assay)
Morpholinium thioacetate derivative Morpholinium, thioacetate UV-sensitive; degrades to acetic acid derivative
N-[4-Chloro-3-(trifluoromethyl)phenyl]-... Sulfanyl, trifluoromethyl High electrophilicity; moderate metabolic resistance

Biological Activity

The compound (pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol is a heterocyclic organic compound that combines a pyridine ring with a triazole ring. This structural configuration has garnered attention in medicinal chemistry due to its potential biological activities, particularly as enzyme inhibitors and receptor modulators. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N4O\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}

This compound features:

  • A pyridine moiety at the 4-position.
  • A triazole ring at the 3-position.
  • A hydroxymethyl group (-CH2OH) linking the two rings.

Research indicates that this compound interacts with various biological macromolecules, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as tyrosine hydroxylase , which is crucial in dopamine synthesis, and alpha-synuclein , implicated in neurodegenerative diseases.
  • Cell Signaling Modulation : It affects cell signaling pathways by reducing the aggregation of alpha-synuclein in neuronal cells, potentially mitigating neurotoxicity associated with disorders like Parkinson's disease.
  • Antitumor Activity : Similar compounds have exhibited cytotoxic effects against various tumor cell lines, suggesting that this compound may also possess anticancer properties .

Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits tyrosine hydroxylase and alpha-synuclein; potential role in neurodegenerative diseases.
AntitumorExhibits cytotoxic effects against specific tumor cell lines; further studies needed.
Cellular EffectsInfluences gene expression and cellular metabolism; reduces aggregation of harmful proteins.
Receptor ModulationPotential applications in modulating receptor activity related to neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Neuroprotective Effects : In a study examining neuroprotective agents, this compound was found to significantly reduce neuronal cell death induced by toxic agents through its action on alpha-synuclein aggregation.
  • Anticancer Potential : A comparative analysis of various triazole derivatives revealed that this compound exhibited notable cytotoxicity against cancer cell lines such as HeLa and MCF7 with IC50 values indicating significant growth inhibition .
  • Pharmacological Applications : The compound has been investigated for its potential use in treating conditions like gastroesophageal reflux disorder (GERD), where it may act as a metabotropic glutamate receptor antagonist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol

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